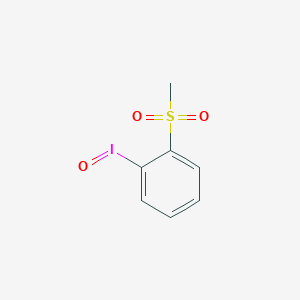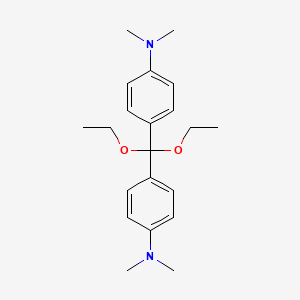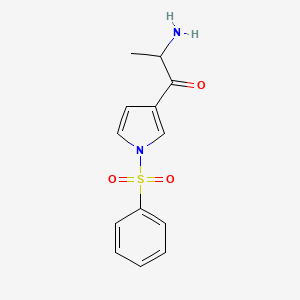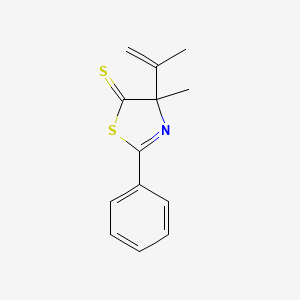
1-Iodosyl-2-(methanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodosyl-2-(methanesulfonyl)benzene is an organoiodine compound characterized by the presence of an iodosyl group and a methanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodosyl-2-(methanesulfonyl)benzene typically involves the oxidation of iodobenzene derivatives. One common method is the oxidation of iodobenzene using peracetic acid, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the iodosyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Iodosyl-2-(methanesulfonyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other molecules.
Substitution: It can participate in nucleophilic substitution reactions, where the iodosyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peracetic acid and other oxidizing agents.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used, often requiring elevated temperatures and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or other oxygenated compounds, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1-Iodosyl-2-(methanesulfonyl)benzene has several applications in scientific research:
Biology: The compound’s oxidizing properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs that leverage its unique chemical properties.
Mechanism of Action
1-Iodosyl-2-(methanesulfonyl)benzene can be compared to other iodosylbenzene derivatives, such as iodosylbenzene itself and 2-(tert-butylsulfonyl)iodosylbenzene . These compounds share similar chemical properties but differ in their specific substituents and reactivity. The presence of the methanesulfonyl group in this compound imparts unique reactivity and stability compared to its analogs .
Comparison with Similar Compounds
- Iodosylbenzene
- 2-(tert-butylsulfonyl)iodosylbenzene
Properties
CAS No. |
110483-13-1 |
|---|---|
Molecular Formula |
C7H7IO3S |
Molecular Weight |
298.10 g/mol |
IUPAC Name |
1-iodosyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7IO3S/c1-12(10,11)7-5-3-2-4-6(7)8-9/h2-5H,1H3 |
InChI Key |
KMXZAMWFNLPPTF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)

![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)


![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
